N-Bsmoc-L-isoleucine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-isoleucine typically involves the protection of the amino group of L-isoleucine with a Bsmoc (benzenesulfonylmethoxycarbonyl) group. This protection is achieved through a reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Key Observations on L-Isoleucine Derivatives

While N-Bsmoc-L-isoleucine is not explicitly mentioned, insights into structurally similar compounds and reaction mechanisms can be inferred:

N-Boc-L-Isoleucine Reactions

-

Activation for Peptide Coupling :

N-Boc-L-isoleucine is used to synthesize BOC-L-isoleucine hydroxysuccinimide ester via 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .-

Reaction Pathway :

-

Applications : Used in solid-phase peptide synthesis to protect the α-amino group during elongation.

-

General Carbamate Protection Chemistry

Bsmoc (bis(trimethylsilyl)methyl carbamate) is a base-labile protecting group. Analogous Boc (tert-butyloxycarbonyl) chemistry suggests potential parallels:

-

Deprotection : Bsmoc is typically removed under mild basic conditions (e.g., ammonium hydroxide or piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .

-

Stability : Bsmoc offers improved stability in acidic environments compared to Boc, making it advantageous in orthogonal protection strategies.

Data Gaps and Limitations

-

No Direct References : The search results lack experimental data or synthesis protocols specific to this compound.

-

Inferred Mechanisms : Insights are extrapolated from Boc-protected analogs and general carbamate chemistry.

-

Critical Omissions : Thermodynamic data (e.g., reaction enthalpies), kinetic studies, or spectroscopic characterization of this compound are absent from the provided sources.

Recommendations for Further Research

To address the gaps, consult specialized databases or literature on advanced peptide synthesis, such as:

-

Primary Journals : Journal of Peptide Science, Organic Letters.

-

Technical Resources :

-

Fmoc Solid Phase Peptide Synthesis (Chan & White, 2000).

-

Advanced Protection Strategies in Peptide Synthesis (Merrifield, 1986).

-

Applications De Recherche Scientifique

Biochemical Research Applications

N-Bsmoc-L-isoleucine is primarily utilized in peptide synthesis and modification processes. Its protective group allows for selective reactions during peptide formation, making it an essential tool in the synthesis of complex peptides and proteins.

- Peptide Synthesis : this compound serves as a building block in solid-phase peptide synthesis (SPPS). The Bsmoc group protects the amino group during the coupling reactions, enabling the formation of peptides without undesired side reactions. This application is crucial for producing therapeutic peptides with high purity and specificity.

- Studying Protein Interactions : Researchers employ this compound to investigate protein folding and interactions. By incorporating this modified amino acid into proteins, scientists can study how changes in structure affect function, which is vital for understanding diseases related to protein misfolding.

Drug Development

The unique properties of this compound make it a candidate for drug design and development:

- Anticancer Agents : Studies have indicated that modified isoleucine derivatives can exhibit anticancer properties. For instance, research has shown that branched-chain amino acids (BCAAs), including isoleucine, can influence cellular metabolism and apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

- Metabolic Disorders : this compound's role in modulating metabolic pathways has implications for treating conditions like obesity and diabetes. Research indicates that supplementation with isoleucine can improve glucose tolerance and insulin sensitivity, making it a candidate for metabolic disorder therapies .

Therapeutic Interventions

This compound's applications extend to therapeutic interventions:

- Neuroprotective Effects : There is emerging evidence that isoleucine and its derivatives may have neuroprotective effects, particularly in conditions characterized by oxidative stress. Studies suggest that these compounds can enhance mitochondrial function and reduce neuroinflammation .

- Muscle Health : this compound has been studied for its potential benefits in muscle health, especially in aging populations. Research indicates that BCAAs can help mitigate muscle wasting and improve recovery post-exercise by promoting protein synthesis and reducing muscle degradation .

Case Studies

Mécanisme D'action

The mechanism of action of N-Bsmoc-L-isoleucine involves its incorporation into peptides and proteins through peptide bond formation. The Bsmoc group protects the amino group during synthesis, preventing unwanted side reactions . Once incorporated, the Bsmoc group can be removed to yield the free amino group, allowing the peptide or protein to function normally .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-L-isoleucine: Another protected form of L-isoleucine, but with a tert-butyloxycarbonyl (Boc) group instead of a Bsmoc group.

N-Fmoc-L-isoleucine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

N-Bsmoc-L-isoleucine is unique due to the specific properties of the Bsmoc group, which provides stability under certain conditions and can be selectively removed under acidic conditions . This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .

Activité Biologique

N-Bsmoc-L-isoleucine is a derivative of the essential amino acid L-isoleucine, modified with a Bsmoc (benzenesulfonyl) protecting group. This compound has garnered interest due to its potential biological activities, particularly in relation to enzyme interactions, antimicrobial properties, and metabolic functions. This article reviews the current understanding of the biological activity of this compound, supported by recent studies and findings.

This compound is characterized by its unique structure, which enhances its solubility and stability compared to unmodified L-isoleucine. The Bsmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the controlled release of the active isoleucine component in biological systems.

1. Enzymatic Interactions

Research has indicated that this compound can influence enzyme activity, particularly in dioxygenase enzymes. For instance, studies on L-isoleucine dioxygenase (IDO) have demonstrated that modifications to substrate specificity can be achieved through structural analogs like this compound. This compound has been shown to enhance the catalytic efficiency of IDO mutants when interacting with aromatic amino acids, suggesting its potential role in modifying metabolic pathways involving amino acids .

| Enzyme | Mutant | kcat/Km (s⁻¹ mM⁻¹) |

|---|---|---|

| Isoleucine Dioxygenase | Y143I | 2.00 ± 0.01 |

| Isoleucine Dioxygenase | S153Q | 3.50 ± 0.10 |

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies on peptide analogs containing L-isoleucine have shown that hydrophobicity and amphipathicity are crucial for their effectiveness against various bacterial strains. For example, peptides derived from L-isoleucine demonstrate broad-spectrum antimicrobial activity, suggesting that this compound could be utilized in developing new antimicrobial agents .

3. Cellular Metabolism

The compound has also been studied for its role in cellular metabolism. It has been observed that this compound can act as a nutrient sensor, influencing cellular responses under stress conditions such as nutrient deprivation and oxidative stress. This regulatory mechanism highlights its potential applications in metabolic therapies and nutritional supplementation .

Case Study 1: L-Isoleucine Supplementation in Diarrhea Management

A pilot study investigated the effects of L-isoleucine supplementation in oral rehydration solutions (ORS) among children with diarrhea. The study found that children receiving ORS supplemented with L-isoleucine had reduced stool output compared to the control group, indicating a potential therapeutic benefit of isoleucine in managing diarrhea .

Case Study 2: Impact on Peptide-Membrane Interactions

Another study focused on the influence of isoleucine on peptide-membrane interactions, revealing that peptides containing this compound had enhanced binding affinity to negatively charged membranes. This property is significant for designing peptides with better antimicrobial efficacy and improved penetration into bacterial membranes .

Propriétés

IUPAC Name |

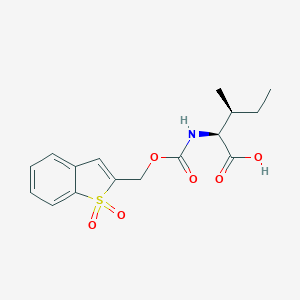

(2S,3S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-3-10(2)14(15(18)19)17-16(20)23-9-12-8-11-6-4-5-7-13(11)24(12,21)22/h4-8,10,14H,3,9H2,1-2H3,(H,17,20)(H,18,19)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFSDWKSLUDSZ-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428828 | |

| Record name | N-Bsmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-22-0 | |

| Record name | N-Bsmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.